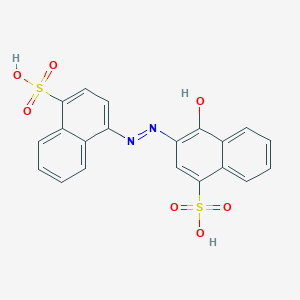

Azo rubin S

Description

Significance of Azo Dyes in Scientific Inquiry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes used in various industries. nih.gov Their importance in scientific inquiry stems from several key characteristics:

Chemical Versatility : The synthesis of azo dyes through diazotization and coupling reactions allows for a wide range of molecular structures and, consequently, a broad spectrum of colors. nih.gov This versatility enables the creation of dyes with specific properties tailored for various research applications.

Analytical Applications : Many azo dyes exhibit changes in color in response to variations in pH, making them valuable as pH indicators in chemical analysis. jchemrev.com Their ability to form complexes with metal ions also makes them useful for the photometric determination of these ions. jchemrev.com

Biological and Biomedical Research : Azo dyes have been investigated for their biological properties and have found applications as antiseptics and antineoplastics. wisdomlib.org Their interactions with biological molecules, such as proteins and nucleic acids, are a subject of ongoing research. researchgate.net Furthermore, their fluorescent properties are utilized for labeling and visualizing cellular structures in bioimaging studies. smolecule.com

Advanced Materials : The unique optical and electrical properties of azo dyes have led to their use in high-tech applications, including liquid crystals, laser displays, and inkjet printers. wisdomlib.org Research is also exploring their potential in developing functional materials with properties like photoconductivity. smolecule.com

Historical Trajectories of Azo Rubin S Research

Research on this compound has evolved over time, reflecting broader trends in analytical chemistry, food science, and materials science. Initially, research focused on its properties as a dye and its use in various industrial applications.

In recent years, there has been a notable shift towards its application in advanced analytical techniques. For instance, research has explored the use of this compound in the development of electrochemical sensors for the detection of various substances. nih.gov These sensors leverage the electrochemical properties of the dye to provide sensitive and selective measurements.

Another significant trajectory in this compound research is its use as a model compound for studying the degradation of azo dyes. qu.edu.iq Understanding the mechanisms of its decomposition, whether through photodegradation or other advanced oxidation processes, is crucial for developing effective methods for treating wastewater containing these dyes. qu.edu.iqresearchgate.net

Foundational Research Problems and Objectives Concerning this compound

The primary research problems and objectives related to this compound are multifaceted and span several scientific disciplines.

Analytical Chemistry: A central objective is the development of sensitive and selective analytical methods for the detection and quantification of this compound in various matrices, particularly in food products. foodsafety.or.krnih.gov This includes the use of techniques like high-performance liquid chromatography (HPLC) and electrochemical methods. foodsafety.or.krresearchgate.net Research in this area aims to establish reliable methods for regulatory monitoring and quality control. foodsafety.or.kr

Table 1: Analytical Methods for this compound Detection

| Analytical Technique | Matrix | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Beverages, Breads/Snacks | Successful quantification with good linearity, precision, and accuracy. foodsafety.or.kr |

| Electrochemical Sensors | Fruit Juices | Development of a sensor for the simultaneous detection of this compound and other dyes. |

Environmental Science: A key research problem is the environmental fate and remediation of this compound. Studies focus on its degradation through various physical, chemical, and biological processes. qu.edu.iqcncb.ac.cn The objective is to develop efficient technologies for the removal of this dye from industrial effluents to mitigate its potential environmental impact. cncb.ac.cn

Materials Science: Researchers are exploring the potential of this compound in the development of novel materials. smolecule.com This includes its incorporation into polymers and other matrices to create materials with specific optical or electronic properties. smolecule.com The objective is to harness the unique characteristics of the azo dye for applications in areas such as optoelectronics and sensor technology.

Table 2: Research Findings on this compound

| Research Area | Focus | Key Findings |

|---|---|---|

| Photodecomposition | Degradation in aqueous solutions | This compound undergoes photodecomposition when exposed to UV light, leading to the formation of different products. qu.edu.iq |

| Electrochemical Sensing | Detection of metal ions | This compound has been investigated for its potential in the development of electrochemical sensors for the detection of metal ions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O7S2/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16/h1-11,23H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWOWDDBXAFQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3567-69-9 (di-hydrochloride salt) | |

| Record name | Azo rubin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013613553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047216 | |

| Record name | C.I. Acid Red 14, free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13613-55-3 | |

| Record name | 4-Hydroxy-3-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13613-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azo rubin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013613553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Red 14, free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-[(4-sulpho-1-naphthyl)azo]naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Production Processes of Azo Rubin S

Chemical Reaction Pathways for Azo Rubin S Synthesis

The formation of this compound is achieved through the creation of an azo bond (-N=N-) that links two substituted naphthalene (B1677914) rings. This process begins with the conversion of a primary aromatic amine into a highly reactive diazonium salt, which then acts as an electrophile in a subsequent coupling reaction with an electron-rich aromatic compound. ijisrt.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In the synthesis of this compound, the starting amine is 4-aminonaphthalene-1-sulfonic acid, commonly known as naphthionic acid. wikipedia.org The reaction is typically carried out in an aqueous acidic medium, using sodium nitrite (B80452) (NaNO₂) as the source of the necessary nitrous acid (HNO₂). fishersci.at

The key steps of the mechanism are as follows:

Formation of the Nitrosating Agent: In the presence of a strong acid, such as hydrochloric acid (HCl), sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the primary agent for diazotization.

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group (-NH₂) of naphthionic acid attacks the nitrosonium ion. This forms a protonated N-nitrosamine intermediate.

Deprotonation and Tautomerization: The N-nitrosamine is deprotonated, and a series of proton transfers (tautomerization) leads to the formation of a diazohydroxide intermediate.

Formation of the Diazonium Ion: In the acidic solution, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule results in the formation of the stable 4-sulfonatonaphthalene-1-diazonium ion.

This reaction is highly temperature-sensitive and must be conducted at low temperatures, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing and to minimize side reactions. rsc.org

The second stage of the synthesis is the azo coupling reaction. In this step, the previously formed 4-sulfonatonaphthalene-1-diazonium salt acts as an electrophile and reacts with a suitable coupling component. For the synthesis of this compound, the coupling component is 4-hydroxynaphthalene-1-sulfonic acid (also known as Neville-Winther acid). uni.lu

This reaction is a classic electrophilic aromatic substitution with the following dynamics:

Activation of the Coupling Component: The reaction is carried out in an alkaline medium, typically by adding a base like sodium hydroxide (B78521) (NaOH) to achieve a pH between 9 and 10. rsc.org This deprotonates the hydroxyl (-OH) group of 4-hydroxynaphthalene-1-sulfonic acid, forming a highly activating phenoxide ion (-O⁻). The electron-donating nature of the phenoxide group makes the naphthalene ring system extremely electron-rich and susceptible to electrophilic attack.

Electrophilic Attack and Coupling: The positively charged terminal nitrogen of the diazonium salt attacks the electron-rich ring of the activated coupling component. The substitution occurs at the carbon atom positioned ortho (adjacent) to the hydroxyl group (the 2-position), which is the most sterically accessible and electronically activated site.

Rearomatization: The intermediate formed, known as a sigma complex, loses a proton to restore the aromaticity of the naphthalene ring system, resulting in the final this compound molecule. ijisrt.com The full IUPAC name of the resulting product is disodium (B8443419) 4-hydroxy-3-[(E)-(4-sulfonato-1-naphthyl)diazenyl]naphthalene-1-sulfonate. wikipedia.org

The table below summarizes the key reactants involved in the synthesis.

| Role | Compound Name | Alternative Name(s) | Chemical Formula |

| Diazo Component | 4-Aminonaphthalene-1-sulfonic acid | Naphthionic acid, Piria's acid | C₁₀H₉NO₃S |

| Coupling Component | 4-Hydroxynaphthalene-1-sulfonic acid | Neville-Winther acid | C₁₀H₈O₄S |

| Diazotizing Reagent | Sodium Nitrite | Diazotizing salts | NaNO₂ |

| Acid Catalyst | Hydrochloric Acid | Muriatic acid | HCl |

| Alkaline Catalyst | Sodium Hydroxide | Caustic soda, Lye | NaOH |

Diazotization Reaction Mechanisms

Methodological Aspects of this compound Production

The principles of diazotization and azo coupling are applied across different scales of production, from laboratory benchtop synthesis to large-scale industrial manufacturing.

In a laboratory setting, the synthesis of this compound is a standard procedure in organic chemistry. A typical batch process involves:

Diazotization: A precisely weighed amount of naphthionic acid is suspended in cold water, and concentrated hydrochloric acid is added. rsc.org The mixture is cooled in an ice bath to below 5 °C. A stoichiometric amount of sodium nitrite, dissolved in water, is then added dropwise to the stirred suspension. The temperature is carefully maintained during the addition to prevent decomposition of the diazonium salt. The completion of the diazotization is often checked using starch-iodide paper, which turns blue in the presence of excess nitrous acid. rsc.org

Coupling: In a separate vessel, the coupling component, 4-hydroxynaphthalene-1-sulfonic acid, is dissolved in water, and the solution is made alkaline with sodium hydroxide. rsc.org This solution is also cooled in an ice bath. The previously prepared cold diazonium salt solution is then added slowly to the alkaline coupling solution while maintaining a low temperature (5-8 °C) and an alkaline pH. rsc.org

Isolation: Upon successful coupling, the this compound dye is formed and may begin to precipitate. The product is typically isolated from the reaction mixture by filtration. rsc.org For enhanced purity, the crude product can be recrystallized from a suitable solvent like an ethanol-water mixture. isca.me

On an industrial scale, the synthesis is performed in large, temperature-controlled reactors. The primary goal is to maximize yield and purity while ensuring process safety and economic viability. Key optimization parameters include:

Stoichiometry and Reagent Control: Precise control over the molar ratios of the reactants is crucial for minimizing side products and unreacted starting materials.

Temperature Management: Large-scale diazotization and coupling reactions are exothermic. Efficient cooling systems are essential to maintain the low temperatures required for the stability of the diazonium salt and to ensure selective coupling.

pH Control: The pH of the coupling reaction must be continuously monitored and maintained within a narrow alkaline range to ensure the coupling component is sufficiently activated and to achieve a high coupling rate. rsc.org

Mixing and Agitation: Vigorous and efficient stirring is necessary to ensure homogeneity, promote heat transfer, and facilitate the reaction between the different phases (e.g., solid naphthionic acid suspension, aqueous solutions).

Reaction Time: The duration of both the diazotization and coupling steps is optimized to ensure the reaction goes to completion without significant product degradation.

Modern industrial processes may employ one-pot methods where diazotization and coupling occur in the same reactor, streamlining the production process. rsc.org

After the synthesis is complete, the this compound dye must be isolated from the aqueous reaction medium, which contains inorganic salts (like sodium chloride from the neutralization of HCl with NaOH) and other impurities.

Salting Out: A common technique for isolating water-soluble dyes is "salting out". google.comresearchgate.net By adding a large quantity of an inorganic salt, such as sodium chloride, the solubility of the organic dye in the aqueous phase is significantly reduced, causing it to precipitate out of the solution. google.comneptjournal.com

Filtration: The precipitated crude dye is separated from the mother liquor using industrial filtration equipment, such as a filter press or centrifuge. google.com

Washing: The resulting filter cake is washed to remove residual inorganic salts and other water-soluble impurities. The wash liquor can be a concentrated brine solution or, in some cases, a water-miscible organic solvent like ethanol, which helps displace the aqueous mother liquor. rsc.orggoogle.com

Drying: The washed cake is then dried in industrial dryers to produce the final solid this compound powder or granules. researchgate.net

Recrystallization: For higher purity grades, the crude dye may be subjected to recrystallization. This involves dissolving the dye in a suitable solvent (often hot water) and allowing it to cool slowly, which can produce crystals of a specific size and high purity. google.com

Compound Reference Table

Chemical Reactivity and Transformation Mechanisms of Azo Rubin S

Oxidative Transformation Pathways of the Azo Group

The azo group of Azo Rubin S is susceptible to oxidation, leading to its degradation. Advanced Oxidation Processes (AOPs) are effective in breaking down the dye. For instance, the use of a CuO/Al2O3 catalyst in the presence of hydrogen peroxide (H2O2) can lead to the complete decolorization of this compound. tuiasi.ro This process generates highly reactive hydroxyl radicals (•OH) that attack the azo linkage and the aromatic rings, resulting in the breakdown of the dye molecule. tuiasi.roresearchgate.net Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used to oxidize the azo group, forming different products. The reaction with strong oxidizers can be violent. carlroth.com

During the electro-Fenton process, another AOP, this compound (referred to as carmoisine (B33404) red) degradation involves the generation of hydroxyl radicals. physchemres.orgphyschemres.org This leads to the formation of several intermediate products, indicating the breakdown of the parent molecule. physchemres.org Identified intermediates include 4,6,7-Trihydroxy-3-nitro-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonic acid anion, Sodium; 4,5,6,7,8-pentahydroxy-3-nitro-naphthalene-1-sulfonate, and 4-Hydroxy-but-3-enoic acid. physchemres.org Another study on the Fenton process identified aromatic anions like 5,8-dihydroxy-2-nitronaphthalen-1-olate, benzoate, and 5-hydroxy-4-nitro-2-sulfonatobenzoate as degradation products. researchgate.net Thermal analysis in air shows that oxidative decomposition occurs in three exothermic steps between 300 and 687 °C. researchgate.net

Reductive Transformation Pathways of the Azo Group

The azo group in this compound can undergo reductive cleavage, a reaction that breaks the –N=N– double bond. This transformation is a key aspect of its metabolism and degradation. The reduction of the azo bond can be achieved using chemical reducing agents such as sodium dithionite (B78146) or zinc dust. shimadzu.com This process is significant as it leads to the formation of aromatic amines. shimadzu.comimrpress.comnih.gov Bacterial azoreductases, particularly under the anaerobic conditions found in the gut, can also facilitate this reductive cleavage. nih.govnih.gov

The general reaction for the reductive cleavage of an azo dye is as follows: R¹–N=N–R² + 2H₂ → R¹–NH₂ + R²–NH₂

This reaction breaks the chromophoric azo linkage, resulting in the decolorization of the dye and the formation of corresponding aromatic amines.

Formation of Aromatic Amine Intermediates

The reductive cleavage of the azo bond in this compound results in the formation of aromatic amine intermediates. shimadzu.compjsir.org Specifically, the degradation of Carmoisine (this compound) has been shown to yield naphthionic acid (4-aminonaphthalene-1-sulfonic acid) and 1-naphthalene sulfonic acid-3-amino-4-hydroxyl naphthalene (B1677914) sodium salts. medjchem.com The formation of these amines is a critical step in the breakdown of the dye. The synthesis of this compound itself involves the diazotization of 4-aminonaphthalene-1-sulfonic acid and its subsequent coupling with 4-hydroxynaphthalene-1-sulfonic acid, indicating that the reverse reductive cleavage would yield these precursor amines. worlddyevariety.com

| Precursor/Degradation Product | Chemical Name |

|---|---|

| Aromatic Amine 1 | 4-Aminonaphthalene-1-sulfonic acid (Naphthionic acid) |

| Aromatic Amine 2 | 4-Hydroxynaphthalene-1-sulfonic acid |

Electrophilic Substitution Reactions on Aromatic Moieties

The naphthalene rings of this compound are aromatic moieties and can undergo electrophilic substitution reactions. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The specific positions of substitution on the naphthalene rings are influenced by the existing substituents, namely the sulfonic acid groups, the hydroxyl group, and the azo group itself. These groups direct incoming electrophiles to specific positions on the ring. Common electrophilic substitution reactions include nitration and halogenation, using reagents like nitric acid or bromine under controlled conditions. The diazonium ion, a precursor in azo dye synthesis, acts as an electrophile in a coupling reaction, which is a type of electrophilic aromatic substitution. savemyexams.comwikipedia.orgorganic-chemistry.org

Advanced Analytical Methodologies for Azo Rubin S Characterization

Spectroscopic Techniques in Azo Rubin S Analysis

Spectroscopic methods are instrumental in the analysis of this compound, leveraging the interaction of the molecule with electromagnetic radiation to provide information on its structure, concentration, and electronic properties.

UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of colored compounds like this compound. This method is based on Beer's Law, which correlates the absorbance of light by a substance with its concentration in a solution. bu.edu.eg Given its chromophoric azo group (–N=N–) and extensive conjugated system of aromatic rings, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum.

Research has shown that in an aqueous solution (0.001% concentration), this compound displays a distinct absorption band with a maximum wavelength (λmax) at 516.41 nm. researchgate.net This characteristic λmax is central to its quantification. The technique is widely applied for determining the concentration of the dye in various samples. researchgate.net Furthermore, UV-Vis spectroscopy can be employed to assess the purity of this compound by detecting additional peaks that may indicate the presence of impurities. bu.edu.eg Advanced applications include the use of chemometrics with UV-Vis data to analyze complex mixtures, allowing for the determination of individual concentrations of different dyes, like tartrazine (B75150) and sunset yellow, even when their spectra highly overlap. thermofisher.com

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | 516.41 nm | 0.001% aqueous solution |

| Absorbance at λmax | 0.496 | 0.001% aqueous solution, 10-mm cuvette |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby aiding in its structural elucidation. bas.bg The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. nih.gov

For this compound, FTIR analysis reveals characteristic absorption bands that confirm its molecular structure. The spectrum shows vibrations corresponding to the azo linkage, sulfonate groups, hydroxyl groups, and the aromatic naphthalene (B1677914) rings. While identifying specific functional groups is straightforward, fully interpreting the complex "fingerprint region" (400–1500 cm⁻¹) can be challenging. nih.gov It is also noted that for some symmetrical trans-azo compounds, the N=N stretching vibration can be weak or forbidden in the IR spectrum due to the lack of a change in dipole moment. acs.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| -OH and –NH | Stretching | 3400 - 3309 |

| -C=O | Stretching | 1643 - 1604 |

| -N=N- (Azo bond) | Stretching | 1555 - 1504 / 1458 - 1411 |

| –C-N | Stretching | 1382 - 1049 |

| –S=O (Sulfonate) | Stretching | 1141 - 1010 |

Fluorescence spectroscopy is a highly sensitive analytical technique that can be utilized for the detection of this compound, often employing indirect methods through fluorescent probes. researchgate.net This method involves exciting a sample at a specific wavelength and measuring the light emitted at a longer wavelength.

Advanced research has demonstrated the use of novel fluorescent probes for the detection of azo dyes. One such method uses carbon dots synthesized from olive mill waste as a probe, which can selectively detect anionic azo dyes in aqueous solutions. mdpi.com The detection mechanism is based on the quenching of the carbon dots' fluorescence upon interaction with the azo dye, a process attributed to static quenching and resonance energy transfer (RET). mdpi.com Another innovative approach involves a sensor array constructed from conjugated polyelectrolytes. nsf.gov This system can differentiate between closely related azo dyes at nanomolar concentrations by analyzing the distinct fluorescence response patterns generated through the inner filter effect (IFE). nsf.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices, such as those found in food and beverage products, prior to its identification and quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method primarily used for the qualitative analysis and separation of food dyes. nih.govfrontiersin.org The technique involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase.

For the analysis of azo dyes, TLC systems often employ silica gel plates as the stationary phase with various solvent combinations serving as the mobile phase, such as mixtures of petroleum ether, acetone, chloroform, dichloromethane, and methanol (B129727). asianpubs.org While TLC is a valuable screening tool, it is generally being superseded by more precise and quantitative methods like HPLC. nih.govfrontiersin.org It is considered a routine qualitative method but is not typically used for accurate determination due to its lower precision. bioline.org.br

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the predominant analytical method for the separation, identification, and quantification of this compound and other synthetic dyes in various samples. foodsafety.or.krresearchgate.net This technique offers high resolution, sensitivity, and specificity. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. bioline.org.br

Multiple studies have developed and validated HPLC-DAD methods for this compound analysis. The DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously, confirming the peak identity by its UV-Vis spectrum. Method validation typically assesses parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision, accuracy, and recovery. foodsafety.or.krcapes.gov.br These robust methods are suitable for the routine analysis of this compound in diverse and complex food matrices. researchgate.netekb.eg

| Parameter | Method 1 (FSA) | Method 2 (Minioti et al.) | Method 3 (Rejczak & Tuzimski) |

|---|---|---|---|

| Stationary Phase | C18 Column | C18 Column | Ether-linked phenyl |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) solution and acetonitrile (B52724) | Acetonitrile-methanol (20:80 v/v) and 1% ammonium acetate buffer (pH 7.5) | 50 mM ammonium acetate and methanol |

| LOD | 0.07 µg/mL | N/A for specific dye | 0.005 - 0.013 µg/mL (range for 11 dyes) |

| LOQ | 0.20 µg/mL | N/A for specific dye | 0.014 - 0.038 µg/mL (range for 11 dyes) |

| Intra-day Precision (RSD) | 0% - 0.5% | 0.37% (at 100 mg/L) | N/A |

| Inter-day Precision (RSD) | Verified | 0.86% (at 100 mg/L) | N/A |

| Recovery | 93% - 103% | 94% - 102% (range for 13 dyes) | Validated |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound and its metabolites. criver.comnih.gov This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the target analytes in complex matrices. criver.com The process typically involves separating the compounds using liquid chromatography, followed by ionization and detection by a mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances the selectivity and accuracy of quantification. europa.eu

The identification of metabolites is a critical aspect of understanding the biotransformation of this compound. LC-MS/MS facilitates this by providing detailed structural information based on the mass-to-charge ratio (m/z) of precursor and product ions. nih.govgithub.io For instance, in the analysis of this compound, a precursor ion at an m/z of 457 can be fragmented to produce product ions at m/z 377, 297, and 391, confirming the compound's identity. foodsafety.or.kr High-resolution mass spectrometry (HRMS) further aids in the elucidation of metabolite structures by providing highly accurate mass measurements. criver.com

The sample preparation for LC-MS/MS analysis often involves an extraction step to isolate the analytes from the sample matrix. A common procedure includes sonication of the sample with a mixture of solvents like methanol, aqueous bicarbonate solution, and acetonitrile, followed by centrifugation and evaporation of the supernatant. europa.eu The residue is then redissolved in the mobile phase for injection into the LC-MS/MS system. europa.eu

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for azo dyes | laborindo.comresearchgate.net |

| Precursor Ion (m/z) | 457 | foodsafety.or.kr |

| Product Ions (m/z) | 377, 297, 391 | foodsafety.or.kr |

| Column | C18 reverse-phase column | foodsafety.or.kr |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | chromatographyonline.com |

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of this compound. researchgate.net These techniques are based on the electrochemical properties of the azo group within the dye's structure. iapchem.org

Differential pulse polarography (DPP) is an electrochemical technique that has been successfully applied to the simultaneous determination of this compound and other food dyes in soft drinks. researchgate.netjst.go.jp The method is based on measuring the current as a function of the applied potential. The reduction of the azo group at a dropping mercury electrode (DME) produces a well-defined peak in the polarogram, the height of which is proportional to the concentration of the dye. researchgate.net By carefully selecting the supporting electrolyte and pH, it is possible to separate the peaks of different dyes, allowing for their simultaneous quantification. researchgate.net For instance, in a potassium chloride or sodium citrate (B86180) supporting electrolyte, the peaks for Azorubin, Allura Red, and Ponceau 4R are well-separated. researchgate.net

The development of voltammetric sensors, particularly those with modified electrodes, has significantly improved the sensitivity and selectivity of this compound detection. researchgate.net Various materials have been used to modify working electrodes, such as carbon paste, glassy carbon, and screen-printed electrodes, to enhance the electrochemical signal. researchgate.netmdpi.com

For example, a carbon paste electrode modified with silica impregnated with cetylpyridinium (B1207926) chloride has been shown to increase the sensitivity of Carmoisine (B33404) detection. researchgate.net Another approach involves the use of a screen-printed graphite (B72142) electrode modified with nickel-cobalt (B8461503) layered double hydroxide (B78521) nanosheets for the detection of Carmoisine, even in the presence of other dyes like tartrazine. researchgate.net These modifications can lead to lower detection limits and wider linear ranges. For instance, a sensor based on a mesoporous Pr6O11/Ionic liquid/Carbon paste electrode achieved a low detection limit of 12 nM for Carmoisine. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the interfacial properties of electrode systems and can be applied to the development of sensors for this compound. azolifesciences.comnews-medical.net EIS measures the impedance of a system over a range of frequencies, providing information about processes such as charge transfer resistance and double-layer capacitance. pineresearch.comtaylorfrancis.com

In the context of analytical sensors, changes in impedance upon the interaction of the target analyte (this compound) with a modified electrode surface can be measured. azolifesciences.com This technique is highly sensitive to surface binding events and can be used to develop label-free sensors. azolifesciences.comnews-medical.net While direct applications of EIS for this compound are emerging, the principles have been widely used for other biosensing applications, such as detecting antibody-antigen interactions and biomarkers. news-medical.net The non-destructive nature of EIS allows for real-time monitoring of interactions at the electrode surface. azolifesciences.com

Table 2: Comparison of Electrochemical Methods for this compound (Carmoisine) Determination

| Technique | Electrode/Modifier | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Ni-Co layered double hydroxide/SPGE | 0.5–100 µM | 0.15 µM | researchgate.net |

| Voltammetry | Mesoporous Pr6O11/IL/CPE | 0.09-135 µM | 12 nM | researchgate.net |

| Linear Sweep Voltammetry (LSV) | Silica/Cetylpyridinium chloride/CPE | Not specified | 40 nM | mdpi.com |

Voltammetric Sensor Development (e.g., Modified Electrodes)

Pre-concentration and Extraction Techniques (e.g., Cloud Point Extraction)

To enhance the sensitivity of analytical methods, pre-concentration and extraction techniques are often employed to increase the concentration of this compound from a sample matrix before analysis.

Cloud Point Extraction (CPE) is a widely used technique for the pre-concentration of this compound. atamanchemicals.comtubitak.gov.tr This method is based on the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point. The analyte can be trapped in the surfactant-rich phase, which is then separated from the bulk aqueous phase. butlerov.com The effects of various parameters such as pH, surfactant concentration, and temperature are optimized to achieve maximum extraction efficiency. atamanchemicals.comnih.gov For this compound, Triton X-114 is a commonly used surfactant, and the extraction is typically performed in an acidic medium. atamanchemicals.comtubitak.gov.tr This method has been successfully applied to determine this compound in various food samples with a reported detection limit as low as 7.2 µg/L. atamanchemicals.com

Other extraction methods include ultrasound-assisted surfactant-enhanced emulsification microextraction, which has demonstrated high preconcentration and enrichment factors for Carmoisine. iau.irresearchgate.net Solid-phase extraction (SPE) using modified adsorbents like mesoporous silica (SBA-15) modified with cetyl trimethyl ammonium bromide has also been developed for the efficient extraction and preconcentration of Carmoisine from food samples. researchgate.net

Method Validation Parameters

The validation of analytical methods is essential to ensure their reliability and accuracy for the intended application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. foodsafety.or.krijper.org

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a calibration curve and expressed by the correlation coefficient (r²), which should ideally be close to 0.999. foodsafety.or.krkoreascience.kr For this compound, linear calibration curves have been obtained in ranges such as 0.05 to 5.0 µg/mL. atamanchemicals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijper.orgkoreascience.kr For LC-MS/MS analysis of this compound, LOD and LOQ values as low as 0.07 µg/mL and 0.20 µg/mL, respectively, have been reported. foodsafety.or.kr

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ijper.orgkoreascience.kr Intra-day and inter-day precision values for this compound analysis are typically expected to be within acceptable limits, often below 15%. laborindo.comijper.org

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. ijper.orgkoreascience.kr Acceptable recovery values are generally in the range of 80-120%. foodsafety.or.kr For this compound, recovery rates between 97.5% and 104.2% have been achieved in various food matrices. iau.ir

Recovery: This is a measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of analyte. foodsafety.or.kr

Table 3: Validation Parameters for this compound (Carmoisine) Analysis by HPLC

| Parameter | Value/Range | Reference |

|---|---|---|

| Linearity (r²) | >0.999 | foodsafety.or.kr |

| LOD | 0.07 µg/mL | foodsafety.or.kr |

| LOQ | 0.20 µg/mL | foodsafety.or.kr |

| Precision (RSD) | 0-0.5% | foodsafety.or.kr |

| Accuracy | 98.6-100.7% | foodsafety.or.kr |

| Recovery | 93-103% | foodsafety.or.kr |

Compound Information

Utilization as Analytical Reference Standards

The reliability and accuracy of analytical methods for the detection and quantification of this compound are fundamentally dependent on the availability and proper use of high-purity, certified reference materials (CRMs). iaea.org this compound is available as an analytical standard from various pharmacopoeias and chemical suppliers, including as a United States Pharmacopeia (USP) Reference Standard. sigmaaldrich.comsigmaaldrich.com These standards are essential for a wide range of applications, including the calibration of analytical instruments, validation of methods, and ensuring the traceability of measurement results. iaea.orgcpachem.com

Certified Reference Materials for this compound are characterized by a specified purity and an associated measurement uncertainty. cpachem.com For instance, CRMs are available with a certified purity of 96.7% ± 0.2%, where the metrological traceability is established through validated methods and results are traceable to the International System of Units (SI). cpachem.com The certification process often includes analyses like Karl-Fischer titration to determine water content and homogeneity testing to ensure sample uniformity. cpachem.com Such CRMs are intended for critical analytical tasks such as the calibration of chromatographic (TLC, GC, LC) and mass spectrometric (MS) systems, validation of analytical procedures, and the preparation of internal working standards. cpachem.com

Table 1: Example Specifications for a Certified Reference Material (CRM) of this compound

| Parameter | Value/Specification | Reference |

|---|---|---|

| Certified Purity | 96.7% ± 0.2% | cpachem.com |

| Water Content | 71.25 mg/g | cpachem.com |

| Method of Certification | CRM's calibration procedure (WQP 5.15.1/22) | cpachem.com |

| Traceability | Measurement results are traceable to SI units | cpachem.com |

| Intended Use | Calibration of TLC, GC/MS, LC/UV, LC/MS; Method validation | cpachem.com |

Research Findings

The use of this compound as a reference standard is crucial in the development and validation of diverse analytical methodologies for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Research has focused on establishing robust HPLC methods for the determination of this compound. foodhygiene.or.krfoodsafety.or.kr In one study, an analytical method was established by comparing official methods from the European Food Safety Authority (EFSA), the Food Standard Agency (FSA), and the National Institute of Food and Drug Safety Evaluation (NIFDS, Korea). foodhygiene.or.krfoodsafety.or.kr The FSA's method, utilizing a C18 column with a diode array detector (DAD), demonstrated superior performance when validated with an this compound standard. foodhygiene.or.krfoodsafety.or.kr The method's validation parameters underscore its suitability for routine analysis in food products. foodhygiene.or.krfoodsafety.or.kr HPLC has also been proven to be a sensitive and precise method for identifying and quantifying this compound in counterfeit wines, where it is used for artificial coloring.

Table 2: HPLC Method Validation Data Using this compound Standard

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | 0.999 | foodhygiene.or.krfoodsafety.or.kr |

| Limit of Detection (LOD) | 0.07 µg/mL | foodhygiene.or.krfoodsafety.or.kr |

| Limit of Quantification (LOQ) | 0.20 µg/mL | foodhygiene.or.krfoodsafety.or.kr |

| Accuracy | 98.6% - 100.7% | foodhygiene.or.krfoodsafety.or.kr |

| Recovery (Beverages) | 97% - 103% | foodhygiene.or.krfoodsafety.or.kr |

| Recovery (Breads/Snacks) | 95% - 101% | foodhygiene.or.krfoodsafety.or.kr |

Spectroscopic and Mass Spectrometric Methods: this compound standards are fundamental for spectroscopic and spectrometric identification and quantification. In UV/VIS spectroscopy, the characteristic absorption maximum of this compound is used for its determination. proakademia.eu For unambiguous confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. foodsafety.or.kr The standard material allows for the determination of specific precursor and product ions, providing high selectivity and sensitivity for its detection in complex matrices. foodsafety.or.kr Other techniques, such as synchronous fluorescence spectroscopy and differential pulse polarography, have also been developed using this compound standards for its simultaneous determination with other dyes like New Red, Allura Red AC, and Ponceau 4R in various products. rsc.orgresearchgate.net Furthermore, this compound standards are utilized in the development of immunoassays, such as indirect competitive chemiluminescence immunoassay (icCLIA), for its detection in foods. ottokemi.comottokemi.com

Table 3: Spectroscopic and Mass Spectrometric Identification Data for this compound Standard

| Analytical Technique | Parameter | Value | Reference |

|---|---|---|---|

| UV/VIS Spectroscopy | Analytical Wavelength (λmax) | 506 nm | proakademia.eu |

| LC-(ESI)-MS/MS | Precursor Ion [M-2Na]⁻ (m/z) | 457 | foodsafety.or.kr |

| Product Ions (m/z) | 377, 297, 391 | foodsafety.or.kr |

Interactions of Azo Rubin S with Biological Macromolecules and Systems in Research

Protein Interaction Studies

The binding of Azo Rubin S to proteins, particularly serum albumins and collagen, has been a significant area of research.

This compound has been shown to interact with both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). ufmg.bropenaccessjournals.com These proteins are vital carriers for various molecules in the bloodstream. openaccessjournals.com Spectroscopic studies, such as fluorescence quenching, have been employed to characterize these interactions. The binding of this compound to these albumins can lead to conformational changes in the protein structure. For instance, the binding can alter the microenvironment around tryptophan residues within the proteins, which is detectable through changes in fluorescence intensity. rsc.orgrsc.org

The binding process is often spontaneous and can be driven by forces such as hydrogen bonding and van der Waals interactions. rsc.org The location of binding on the albumin molecule is also a key aspect of these studies. Serum albumins have specific binding sites, often referred to as Sudlow's site I and site II, and competitive binding studies with known site markers can help identify the preferred binding location for this compound. ufmg.brrsc.org

Table 1: Research Findings on this compound Interaction with Serum Albumins

| Serum Albumin | Key Findings | Techniques Used |

|---|---|---|

| Human Serum Albumin (HSA) | Binds to HSA, potentially causing conformational changes. rsc.org | Fluorescence Spectroscopy, UV-Vis Absorption Spectroscopy, Molecular Docking. rsc.org |

This table is generated based on data from scientific research articles.

Collagen is a major structural protein in the extracellular matrix of various connective tissues in animals. drwillcole.com Studies have investigated the interaction between this compound and collagen. These interactions are relevant in contexts such as the use of dyes in biological staining and the potential effects of these compounds on connective tissues. The binding mechanisms can involve various non-covalent interactions, which may influence the structural integrity and properties of collagen fibers. The use of enzymatic extracts has been shown to increase the yield of collagen extraction, a process where understanding protein-dye interactions is beneficial. conicet.gov.ar

Research has also explored the influence of compounds like this compound on specific biochemical pathways.

Leukotriene B4: Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid. wikipedia.orgnih.gov It plays a role in various inflammatory responses. wikipedia.org Investigations into the effects of external compounds on the LTB4 synthesis pathway are important for understanding potential modulatory effects on inflammation.

F2-isoprostanes: F2-isoprostanes are prostaglandin-like compounds produced by the free-radical-catalyzed peroxidation of arachidonic acid. lipidmaps.org They are considered reliable markers of oxidative stress in vivo. Studying the influence of this compound on the pathways leading to F2-isoprostane formation can provide insights into its potential impact on oxidative balance in biological systems.

Interaction with Collagen

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a fundamental area of research in biochemistry and molecular biology.

This compound has been studied for its ability to bind to Deoxyribonucleic acid (DNA) and Ribonucleic acid (RNA). rnceus.comnih.govnih.gov The binding of small molecules can occur through various modes, such as intercalation between the base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. These interactions can potentially alter the structure and function of nucleic acids. Techniques like absorption and fluorescence spectroscopy, along with molecular modeling, are often used to characterize these binding events.

Table 2: Research on this compound Interaction with Nucleic Acids

| Nucleic Acid | Interaction Details |

|---|---|

| DNA | Studies suggest potential binding interactions. rnceus.com |

This table is generated based on data from scientific research articles.

Applications in Bioimaging and Cell Biology Research

The fluorescent properties of this compound and similar dyes make them potential candidates for applications in bioimaging. These compounds can be used as probes to visualize specific cellular components or to monitor biological processes in real-time. In cell biology research, the interactions of this compound with proteins and nucleic acids can be harnessed to study cellular structures and functions. Its use as a blocker in techniques like immunohistochemistry highlights its utility in reducing non-specific binding, thereby improving the accuracy of experimental results. wikipedia.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Carmoisine) | 19118, 6321394 wikipedia.orgmacsenlab.comcartrite.co.ukwikidata.orgeasychem.orgthegoodscentscompany.comnih.gov |

| Human Serum Albumin | 16132389 nih.gov |

| Bovine Serum Albumin | Not available |

| Collagen | 74077706, 6913668 nih.govnih.gov |

| Leukotriene B4 | 5280492 wikipedia.orgnih.govcmdm.twuni.lu |

| F2-isoprostanes | Not available |

| Deoxyribonucleic acid (DNA) | 44135672 nih.gov |

Fluorescence Labeling of Biological Structures and Organelles

This compound possesses fluorescent properties that make it a candidate for labeling and visualizing biological structures. smolecule.com Its ability to emit light upon excitation allows researchers to track and observe cells and organelles within living systems using fluorescence microscopy. smolecule.com This application is part of a broader field that utilizes a wide array of fluorescent dyes and reagents to label specific organelles such as the endoplasmic reticulum, Golgi apparatus, mitochondria, and nucleus for microscopic localization. nih.gov

The core principle behind this application lies in the "profluorescence" concept, where a nonfluorescent or weakly fluorescent molecule, like many azo dyes, can be activated to become fluorescent. nih.gov The azo moiety (-N=N-) can act as an "ON-OFF" switch for fluorescence. nih.govresearchgate.net This characteristic is exploited in the design of fluorogenic probes for biosensing and bioimaging. nih.gov The development of such probes, including those with near-infrared (NIR) fluorescence emission, allows for high-precision imaging in deep tissues with reduced background interference. frontiersin.org

Protein Staining in Electrophoresis

This compound, also known as Amido Black 10B, is utilized for staining proteins in gel electrophoresis. biognost.com This technique separates proteins based on their migration through a gel matrix under the influence of an electric field. sigmaaldrich.com After separation, the proteins are fixed within the gel and stained with a dye like this compound to visualize the protein bands. sigmaaldrich.com

The principle of staining relies on the interaction between the dye and the protein molecules. In an alkaline environment, proteins are negatively charged and migrate towards the anode. sigmaaldrich.com this compound, an anionic diazo dye, binds to the positively charged amino groups of proteins, rendering the protein bands visible. biognost.comsigmaaldrich.com The intensity of the stain can be measured to quantify the amount of protein present. sigmaaldrich.com

A typical staining solution for electrophoresis consists of the dye dissolved in a mixture of methanol (B129727) and acetic acid. biognost.comactascientific.com The destaining process, which removes the background stain from the gel, is usually carried out with a similar solution but without the dye. actascientific.com The sensitivity of this staining method allows for the detection of protein quantities in the nanogram range. researchgate.net

Staining in Microscopy Techniques

In the realm of microscopy, this compound is employed as a biological stain for tissues in a field known as histology. ontosight.ai Azo dyes, in general, are used to color different structures within cells, which aids in the identification of cellular abnormalities under a microscope. khushidyechem.com The sulfonic acid groups in the chemical structure of this compound contribute to its water solubility, making it suitable for use in aqueous staining solutions. ontosight.ai

The staining process typically involves applying an aqueous or alcoholic solution of the dye to a tissue section. ronaldschulte.nl The dye binds to various tissue components, allowing for the differentiation and identification of various cell types. ontosight.ai For instance, Amido Black 10B, a synonym for this compound, was initially used in trichrome staining methods to color collagen and reticulin. biognost.combiognost.com It can also be used as a nuclear stain in both cytology and histology. biognost.com

Development of Molecularly Imprinted Polymers for Biomolecule Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials designed to selectively recognize and bind to a specific target molecule. Research has demonstrated the use of this compound (also known as Carmoisine) in the creation of MIPs for the recognition of biomolecules.

The synthesis of these polymers involves the polymerization of functional monomers and a cross-linker in the presence of the target molecule, which acts as a template. After polymerization, the template molecule is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target.

In one study, MIPs were synthesized using this compound (Carmoisine) as the template and various functional monomers, including acrylamide, methacrylic acid, and 4-vinylpyridine (B31050). nih.gov The polymer based on 4-vinylpyridine showed the best binding capacity for Carmoisine (B33404). nih.gov This selective recognition capability makes MIPs a promising tool for applications such as detecting adulteration in food products, for instance, the addition of Carmoisine to pomegranate juice. nih.govresearchgate.net The development of MIPs is a growing field with applications in creating sensors for various molecules. scirp.org

Principles and Development of this compound-Based Biosensors

The ability of this compound to interact with specific molecules and exhibit changes in its properties has led to research into its use in the development of biosensors. smolecule.com Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. Recent research has explored the creation of polymer films derived from this compound for use in biosensors, which have shown potential for enhanced sensitivity and selectivity for target analytes like nicotine (B1678760).

Electrochemical biosensors, in particular, have gained significant attention due to their high sensitivity and rapid response. rsc.org These sensors can be based on various principles, including amperometry, potentiometry, and electrochemical impedance spectroscopy. rsc.org The development of electrochemical sensors for azo dyes like this compound is driven by the need for fast, reliable, and easy-to-use methods for their detection. nih.govresearchgate.net For example, polymer films of this compound have been used for the electrocatalytic sensing of nicotine in human serum and saliva. rsc.org

Investigation of Antioxidant Properties

This compound has been investigated for its antioxidant properties. Studies have shown that it exhibits moderate antioxidant activity, which tends to increase with its concentration. researchgate.net The mechanism of action involves its interaction with biological molecules; the azo group can be reduced to form aromatic amines that can interact with proteins and nucleic acids.

The antioxidant activity of this compound and other azo dyes is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. ijisrt.com These assays measure the ability of a compound to scavenge free radicals. cabidigitallibrary.org The evaluation of the antioxidant potential of such compounds is an active area of research, as free radicals are implicated in various degenerative diseases. cabidigitallibrary.orginnovareacademics.in

Environmental Fate, Degradation Pathways, and Remediation Technologies for Azo Rubin S

Environmental Persistence and Recalcitrance Characteristics

Azo Rubin S, a synthetic azo dye, is characterized by its persistence in the environment. smolecule.comthegoodscentscompany.com Its complex aromatic structure and the presence of azo bonds (-N=N-) make it resistant to degradation by conventional wastewater treatment methods. researchgate.nettuiasi.ro The stability of this compound under various environmental conditions contributes to its recalcitrance, leading to potential accumulation in aquatic systems. canada.ca The discharge of effluents containing this dye is a significant environmental concern due to its limited biodegradability. mdpi.com While photodegradation under UV light can occur, breaking the molecule down into smaller components, this process alone is often insufficient for complete mineralization in the environment. smolecule.comscbt.com The persistence of this compound and its potential to form harmful by-products necessitates the development of effective remediation technologies. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to break down persistent organic pollutants like this compound. mdpi.comijcce.ac.ir These processes are considered effective for the degradation of such recalcitrant compounds, increasing their biodegradability and reducing their toxicity. researchgate.net AOPs can be broadly categorized into non-photochemical and photochemical methods and often involve combinations of oxidants like ozone (O₃), hydrogen peroxide (H₂O₂), and catalysts. ijcce.ac.ir

Catalytic Degradation Systems (e.g., Cobalt Oxides with Persulfate Systems)

Catalytic degradation systems employing cobalt oxides in conjunction with persulfate (specifically monopersulfate or Oxone) have demonstrated high efficiency in breaking down this compound. smolecule.comresearchgate.net Tricobalt tetroxide (Co₃O₄) has been identified as a particularly effective activator of monopersulfate (MPS), leading to the generation of sulfate (B86663) radicals (SO₄•−), which are primary reactive species in the degradation of this compound. researchgate.net Research has shown that specially structured cobalt oxide, such as hollow and oval-configured ultrafine Co₃O₄, exhibits superior catalytic activity for MPS activation compared to commercially available Co₃O₄. researchgate.net The use of a raspberry-like CuCo alloy embedded in carbon has also been shown to be a highly effective catalyst for activating Oxone to degrade this compound, outperforming Co₃O₄ alone. nih.gov These catalytic systems offer a promising pathway for the efficient removal of this compound from water. researchgate.netnih.gov

Photocatalytic Degradation (e.g., TiO₂ Suspension, UV Irradiation)

Photocatalytic degradation using titanium dioxide (TiO₂) in suspension under ultraviolet (UV) irradiation is a widely studied AOP for the breakdown of azo dyes like this compound. researchgate.netmdpi.com TiO₂, a non-toxic and cost-effective photocatalyst, generates electron-hole pairs upon UV illumination. lidsen.com These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which then attack and degrade the dye molecules. researchgate.netlidsen.com The efficiency of TiO₂ photocatalysis can be influenced by factors such as pH, catalyst loading, and the crystal form of TiO₂ (anatase or rutile). researchgate.netlidsen.com Studies have shown that TiO₂ can effectively catalyze the degradation of azo dyes, leading to decolorization and mineralization. researchgate.net Enhancing the photocatalytic activity of TiO₂ through doping with materials like reduced graphene oxide (rGO) and cadmium sulfide (B99878) (CdS) has also been explored to improve degradation efficiency. mdpi.com

Electro-Fenton Process Applications

The Electro-Fenton (EF) process is an electrochemical AOP that has been successfully applied to the degradation of azo dyes, including this compound (also known as Carmoisine). physchemres.orgmdpi.com This method involves the in-situ generation of Fenton's reagent (a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂)), which produces highly oxidative hydroxyl radicals (•OH). mdpi.comresearchgate.net In the EF process, H₂O₂ is continuously produced at the cathode via the reduction of dissolved oxygen, while Fe²⁺ is added to the solution or generated from a sacrificial iron anode. physchemres.orgresearchgate.net The process has been shown to achieve high discoloration and mineralization efficiency for azo dyes. physchemres.orgnih.gov For instance, studies on Carmoisine (B33404) have demonstrated significant degradation using carbon graphite (B72142) and platinum electrodes, with the identification of aromatic intermediates confirming the breakdown of the dye molecule. physchemres.org The effectiveness of the EF process is influenced by parameters such as current density, catalyst concentration, and pH. mdpi.com

Plasma Treatment Methodologies

Plasma treatment, another advanced oxidation process, utilizes the generation of a plasma state to create a variety of reactive species for the degradation of pollutants. nih.gov When applied to aqueous solutions, plasma discharge generates reactive oxygen and nitrogen species, including hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂), which are effective in oxidizing organic compounds like this compound. mdpi.comnih.gov A sequenced process combining electro-oxidation with plasma at atmospheric pressure (PAP) has been shown to achieve 100% degradation of this compound (Carmoisine). mdpi.com The introduction of iron ions as a catalyst can further enhance the degradation performance by promoting the formation of hydroxyl radicals through Fenton-like reactions. mdpi.com Plasma bubbling reactors have also been demonstrated to play an integral role in dye degradation. nih.gov

Identification and Elucidation of Degradation Intermediates and Pathways

The degradation of this compound through various AOPs proceeds via the formation of several intermediate compounds. The initial step often involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. tuiasi.romdpi.com

In catalytic degradation with systems like Co₃O₄ and persulfate, the attack by sulfate radicals (SO₄•−) is the primary mechanism. researchgate.net Density Functional Theory (DFT) calculations have been used to investigate the decomposition pathway, providing insights into the reaction mechanism. nih.gov

During the Electro-Fenton process , the degradation of Carmoisine (this compound) has been studied using techniques like IR, LC-MS-MS, and Ion Chromatography. These analyses have led to the identification of aromatic intermediates and the proposal of a possible degradation pathway. physchemres.org Theoretical analysis using the Fukui function has also been employed to predict the degradation pathway of azo dyes in the Electro-Fenton process. rsc.org

In photocatalytic degradation , the breakdown of azo dyes can lead to the formation of various intermediates. For example, the degradation of Eriochrome Black T, another azo dye, by Penicillium citrinum resulted in metabolites such as naphthalen-1-ol, 2-nitronaphthalene, and naphthalene (B1677914). federalpolyilaro.edu.ng The degradation of other sulfonated azo dyes by microbial peroxidases has been shown to proceed through asymmetric or symmetric splitting of the molecule, leading to quinone, diazene, quinone monoimine, and nitroso derivatives, which then undergo further transformations. nih.gov

The general pathway for azo dye degradation often involves the initial cleavage of the azo bond, followed by the breakdown of the resulting aromatic amines and other intermediates into smaller, less complex molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions. tuiasi.romdpi.com

Table of Research Findings on this compound Degradation:

| Degradation Method | Catalyst/System | Key Findings | Reference |

| Catalytic Degradation | Hollow-structured oval-like Cobalt Oxide (HOCO) with Monopersulfate (MPS) | HOCO showed superior activity for MPS activation in this compound degradation. Sulfate radicals (SO₄•−) were the primary reactive species. | researchgate.net |

| Raspberry-like CuCo alloy embedded carbon (RCCC) with Oxone | RCCC significantly outperformed Co₃O₄ for activating Oxone to degrade this compound in terms of efficiency and kinetics. | nih.gov | |

| Photocatalytic Degradation | Titanium Dioxide (TiO₂) with UV Irradiation | TiO₂ nanoparticles are effective photocatalysts for the degradation of azo dyes under UV light. | researchgate.net |

| Electro-Fenton Process | Carbon graphite (cathode) and platinum (anode) | Achieved 93% discoloration of Carmoisine (this compound) in 60 minutes. Aromatic intermediates were identified. | physchemres.org |

| Plasma Treatment | Electro-oxidation sequenced with Plasma at Atmospheric Pressure (EO-PAP) | Achieved 100% degradation of Carmoisine (this compound) in 60 minutes. | mdpi.com |

Bioremediation and Microbial Degradation Studies

The recalcitrant nature of azo dyes like this compound (also known as Carmoisine) has led to extensive research into microbial-based remediation strategies. These approaches are considered environmentally friendly and cost-effective alternatives to conventional physicochemical treatments. researchgate.netjmbfs.org Microorganisms have demonstrated a versatile ability to decolorize and even completely mineralize these complex synthetic compounds. nih.govcdnsciencepub.com

Anaerobic and Aerobic Microbial Degradation Approaches

The microbial degradation of azo dyes such as this compound is often a two-step process involving both anaerobic and aerobic conditions for complete mineralization. mdpi.comlu.se

Under anaerobic conditions , the primary mechanism of decolorization is the reductive cleavage of the azo bond (-N=N-). nih.govnih.gov This process is carried out by enzymes called azoreductases, which are produced by a wide variety of bacteria. nih.govmdpi.com The reduction of the azo bond breaks the chromophore of the dye, leading to a loss of color and the formation of aromatic amines, which are often colorless but can be toxic and mutagenic. mdpi.comlu.senih.gov This anaerobic step is crucial as many azo dyes are resistant to degradation under aerobic conditions. researchgate.netlu.se For instance, a study on the degradation of Carmoisine by Klebsiella quasipneumoniae GT7 showed an approximate 96% decrease in the initial dye concentration within 48 hours under anaerobic conditions. icrc.ac.ir However, the resulting aromatic amines tend to accumulate under these conditions. lu.se

Subsequently, aerobic conditions are necessary for the degradation of the aromatic amines formed during the anaerobic phase. lu.senih.gov Aerobic microorganisms can utilize these amines as a source of carbon and nitrogen, breaking them down into less harmful or non-toxic compounds like carbon dioxide and water. nih.govnih.gov Therefore, a sequential anaerobic-aerobic treatment system is often considered the most effective strategy for the complete breakdown of azo dyes. cdnsciencepub.comnih.gov This combined approach ensures both the initial decolorization and the subsequent detoxification of the resulting byproducts. cdnsciencepub.comnih.gov Studies have shown that while anaerobic treatment leads to significant decolorization and the generation of polar, UV-absorbing compounds (aromatic amines), subsequent aerobic treatment can effectively remove these compounds. nih.gov

Role of Specific Microbial Strains (e.g., Saccharomyces cerevisiae, Streptomyces consortia)

Specific microbial strains have been identified for their notable efficacy in degrading this compound.

Saccharomyces cerevisiae , a type of yeast, has demonstrated a significant capability to degrade Carmoisine. Research indicates that Saccharomyces cerevisiae ATCC 9763 can eliminate 50 mg/l of Carmoisine from an aqueous solution in approximately 7 hours under anaerobic shaking conditions. nih.gov The degradation process results in the formation of aromatic amines, as confirmed by various analytical techniques. nih.govresearchgate.net Studies have shown that yeast can effectively remove Carmoisine, with one reporting 100% degradation within 24 hours. researchgate.net The degradation efficiency of S. cerevisiae is influenced by environmental factors, with shaking conditions significantly accelerating the process. nih.gov The enzymes implicated in the degradation of azo dyes by yeast include azoreductase, laccase, and lignin (B12514952) peroxidase. nih.gov

Streptomyces consortia have also been investigated for their dye degradation potential. While direct studies on Streptomyces consortia for this compound are not extensively detailed in the provided results, research on individual Streptomyces strains highlights their ability to decolorize azo dyes. For example, Streptomyces DJP15 has shown significant decolorization activity against azo blue dye under optimized conditions. researchgate.net Microbial consortia, in general, are often considered more robust and efficient in degrading complex compounds compared to single strains because they can create a suitable environment for the various enzymatic reactions required for the complete breakdown pathway. frontiersin.org The synergistic action of different microbial species in a consortium can lead to the complete mineralization of azo dyes, avoiding the accumulation of toxic intermediates. frontiersin.org

Other bacteria, such as Escherichia coli, have also been shown to decolorize Carmoisine under both aerobic and anaerobic conditions, with decolorization percentages of 80% and 75%, respectively. researchgate.net Probiotic bacterial strains like Lactobacillus casei, Lactobacillus plantarum, and Bifidobacterium bifidum, both individually and as a consortium, have also shown potential in degrading Carmoisine. jmbfs.org

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Carbon Sources)

The efficiency of microbial degradation of this compound is highly dependent on the optimization of various physicochemical parameters. mdpi.com Key factors that influence the rate and extent of bioremediation include pH, temperature, and the availability of carbon and nitrogen sources. walshmedicalmedia.com

pH: The pH of the medium affects the activity of the microbial enzymes responsible for dye degradation. walshmedicalmedia.com For instance, the decolorization of an azo dye by Streptomyces DJP15 was found to be optimal at a pH of 7. researchgate.net Studies on other azo dyes have shown that the optimal pH for decolorization can vary between neutral and slightly alkaline conditions. researchgate.net For example, the degradation of Reactive Red 141 by Rhizobium radiobacter was optimal at pH 7.0. researchgate.net

Temperature: Temperature influences microbial growth and the rate of enzymatic reactions. walshmedicalmedia.com The optimal temperature for the degradation of azo blue dye by Streptomyces DJP15 was found to be 35°C. researchgate.net Similarly, the optimal temperature for decolorization of Reactive Red 141 by Rhizobium radiobacter was 30°C. researchgate.net Generally, a moderate temperature range of 25°C to 37°C is effective for the degradation of azo dyes by many Pseudomonas species. ijprajournal.com

Carbon and Nitrogen Sources: The presence of a suitable carbon source is often essential for the microbial degradation of azo dyes, as it serves as an energy source and provides electron donors for the reductive cleavage of the azo bond. walshmedicalmedia.com Yeast extract and glucose are commonly used as co-substrates to enhance decolorization. nih.govresearchgate.net The degradation of Carmoisine by Klebsiella quasipneumoniae GT7 was accompanied by a decrease in starch concentration, indicating its use as a carbon source. icrc.ac.ir The type and concentration of nitrogen sources can also impact the degradation rate. nih.gov

The following table summarizes the optimal conditions found for the degradation of azo dyes by different microbial strains, which can be indicative for this compound.

| Microorganism | Azo Dye | Optimal pH | Optimal Temperature (°C) | Additional Notes |

| Streptomyces DJP15 | Azo Blue | 7 | 35 | Static conditions and 50 mg/L dye concentration were also optimal. researchgate.net |

| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | 7.0 | 30 | Urea and yeast extract enhanced decolorization. researchgate.net |

| Pseudomonas aeruginosa | Azo Dyes | ~7 | 25-37 | Effective in the presence of electron donors. ijprajournal.com |

| Klebsiella quasipneumoniae GT7 | Carmoisine | 7 | 30 | Initial dye concentration of 50 mg/l. icrc.ac.ir |

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for the removal of synthetic dyes like this compound from aqueous solutions. irost.ir This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent. irost.ir

Development and Characterization of Adsorbent Materials (e.g., SiO2-based nanosized materials)

A variety of materials have been investigated for their potential to adsorb this compound. A significant area of research has focused on the development of low-cost and efficient adsorbents, including those derived from waste materials and nanomaterials. nih.govcore.ac.uk

SiO2-based nanosized materials have emerged as promising adsorbents for the removal of dyes. A study investigated the use of nanosized silica (B1680970), zeolite, pumice, and scoria, all of which are SiO2-based stones, for the adsorption of Carmoisine. irost.ir These materials were prepared by ball-milling to achieve a nanometer-scale particle size. irost.ir The physicochemical properties of these nanosorbents were characterized using techniques such as Dynamic Light Scattering (DLS), X-ray Diffraction (XRD), X-ray Fluorescence (XRF), Brunauer-Emmett-Teller (BET) analysis, and Fourier Transform Infrared Spectroscopy (FTIR). irost.irirost.ir Nanosized silica, in particular, was found to be an efficient adsorbent for the removal of anionic dyes like Carmoisine. irost.ir Another study synthesized amine-functionalized magnetite Kit-6 silica nanocomposites (Fe3O4@SiO2@Kit-6-NH2) for the removal of Carmoisine, highlighting the versatility of silica-based materials. bohrium.com

Other adsorbent materials studied for Carmoisine removal include: